4-Amino-3,3-difluorobutanoic acid
Overview
Description
4-Amino-3,3-difluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H7F2NO2. It is characterized by the presence of an amino group (-NH2) and two fluorine atoms on the third carbon of the butanoic acid chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of 4-Amino-3,3-difluorobutanoic acid is not well understood at this time. Given its structural similarity to other amino acids, it may interact with enzymes or receptors that recognize these molecules. The presence of the difluorobutanoic acid moiety could confer unique interactions .
Biochemical Pathways
It’s possible that this compound could interfere with the metabolism or synthesis of other amino acids or proteins, given its structural similarity to these molecules .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate are therefore unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,3-difluorobutanoic acid typically involves the fluorination of butanoic acid derivatives followed by amination. One common method is the reaction of 3,3-difluorobutanoic acid with ammonia under controlled conditions to introduce the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and amination processes. These processes are optimized to ensure high yield and purity, often using specialized reactors and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,3-difluorobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
4-Amino-3,3-difluorobutanoic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be utilized in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.
Comparison with Similar Compounds
4-Amino-3-fluorobenzoic acid
3,3-difluorobutanoic acid
4-Amino-3,3,3-trifluorobutanoic acid
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Properties
IUPAC Name |
4-amino-3,3-difluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2/c5-4(6,2-7)1-3(8)9/h1-2,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKXOWURHJBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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